molecular formula C10H12O B13470043 2-(2-Methylphenyl)prop-2-en-1-ol

2-(2-Methylphenyl)prop-2-en-1-ol

Cat. No.: B13470043
M. Wt: 148.20 g/mol
InChI Key: NBYAVDCQHTWGJP-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O. It is a derivative of allyl alcohol, featuring a phenyl group substituted at the second carbon of the prop-2-en-1-ol chain. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with propargyl alcohol under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-(2-Methylphenyl)prop-2-yn-1-ol. This process utilizes a palladium catalyst and hydrogen gas under high pressure and moderate temperatures. The reaction is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)prop-2-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(2-Methylphenyl)prop-2-en-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 2-(2-Methylphenyl)propan-1-ol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: 2-(2-Methylphenyl)prop-2-en-1-one.

    Reduction: 2-(2-Methylphenyl)propan-1-ol.

    Substitution: 2-(2-Methylphenyl)prop-2-en-1-yl chloride or bromide.

Scientific Research Applications

2-(2-Methylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of polymers and resins, contributing to the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propen-1-ol: A simpler allylic alcohol with similar reactivity but lacking the phenyl group.

    2-(4-Methylphenyl)prop-2-en-1-ol: A structural isomer with the methyl group on the para position of the phenyl ring.

    2-Phenylprop-2-en-1-ol: Lacks the methyl substitution on the phenyl ring.

Uniqueness

2-(2-Methylphenyl)prop-2-en-1-ol is unique due to the presence of the methyl group on the ortho position of the phenyl ring, which influences its reactivity and physical properties. This structural feature can lead to different steric and electronic effects compared to its isomers and analogs, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-(2-methylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,11H,2,7H2,1H3

InChI Key

NBYAVDCQHTWGJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=C)CO

Origin of Product

United States

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